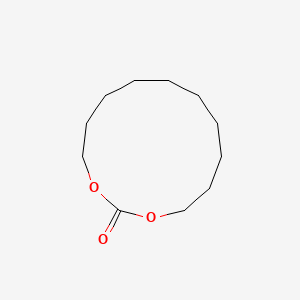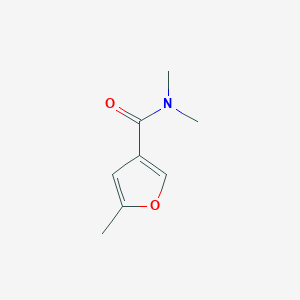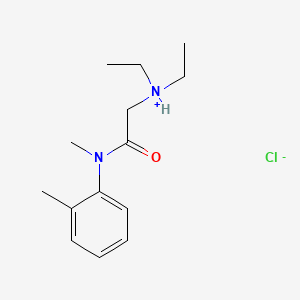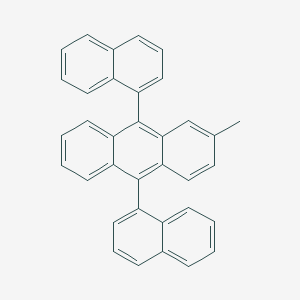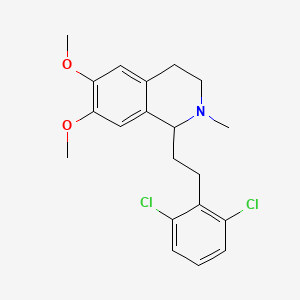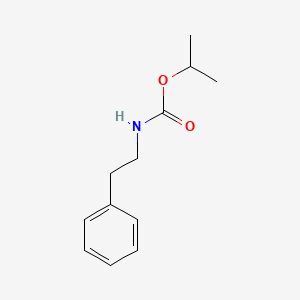
Carbamic acid, phenethyl-, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, phenethyl-, isopropyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and phenethyl alcohol, with an isopropyl group attached to the ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including carbamic acid, phenethyl-, isopropyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, phenethyl alcohol reacts with isopropyl chloroformate under basic conditions to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of esters often involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, phenethyl alcohol and isopropyl carbamate can be used as starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base such as sodium hydroxide (NaOH).
Reduction: Involves reducing agents like LiAlH4.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Major Products Formed
Hydrolysis: Produces phenethyl alcohol and isopropyl carbamate.
Reduction: Yields phenethyl alcohol.
Transesterification: Forms different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Carbamic acid, phenethyl-, isopropyl ester has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, phenethyl-, isopropyl ester involves its interaction with various molecular targets and pathways. For instance, it may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an isopropyl group.
Ethyl carbamate: Another ester of carbamic acid with different alkyl groups.
Methyl carbamate: A simpler ester with a methyl group.
Uniqueness
Carbamic acid, phenethyl-, isopropyl ester is unique due to its specific combination of phenethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to other carbamate esters. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63982-24-1 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propan-2-yl N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Clave InChI |
HZMHUMWAGBXLBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


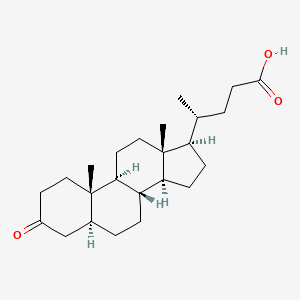
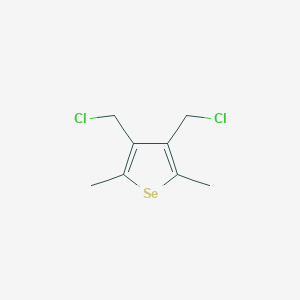

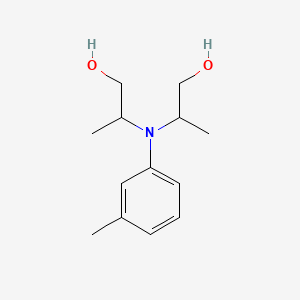
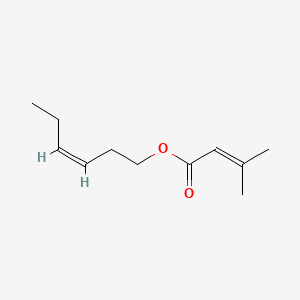
plumbane](/img/structure/B13771670.png)
